Ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride Ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 19881-54-0
VCID: VC6937694
InChI: InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10;/h4-8,11,13H,3,9H2,1-2H3;1H
SMILES: CCOC(=O)C(CC1=CC=CC=C1)NC.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73

Ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride

CAS No.: 19881-54-0

Cat. No.: VC6937694

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73

* For research use only. Not for human or veterinary use.

Ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride - 19881-54-0

Specification

CAS No. 19881-54-0
Molecular Formula C12H18ClNO2
Molecular Weight 243.73
IUPAC Name ethyl 2-(methylamino)-3-phenylpropanoate;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10;/h4-8,11,13H,3,9H2,1-2H3;1H
Standard InChI Key QWUFIEOKYIHLTM-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1=CC=CC=C1)NC.Cl

Introduction

PropertyEthyl 3-Phenylpropanoate Methyl 3-Amino-3-Phenylpropanoate HCl Ethyl 2-(Methylamino)-3-Phenylpropanoate HCl (Inferred)
Molecular Weight (g/mol)178.23215.68~229.74
Boiling Point (°C)247–249283 (at 760 mmHg)Estimated 260–280
Density (g/cm³)1.1N/A~1.2
Solubility in Water<0.1 g/100 mLLimitedModerate (hydrochloride form)
Flash Point (°C)108141.7~110–120

The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs, a critical factor in pharmaceutical formulations .

Synthesis and Industrial Production

The synthesis of ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride involves multi-step organic reactions, often utilizing intermediates like N-ethyl-N-methyl amido formyl chloride. A patented method for related compounds employs triphosgene (solid phosgene) as a safer alternative to gaseous phosgene:

Key Synthesis Steps :

  • Reaction Setup: Toluene and triphosgene are cooled to 0°C in a reactor.

  • Amine Addition: Triethylamine and N-methylethylamine are introduced under controlled temperatures (0–5°C).

  • Coupling: The amine reacts with triphosgene to form the formyl chloride intermediate.

  • Esterification: Ethyl esterification of the intermediate yields the target compound.

  • Purification: Filtration and vacuum distillation isolate the hydrochloride salt.

This method avoids hazardous phosgene gas, aligning with industrial safety standards. Global suppliers, including Bruchem, Inc. (US) and Quzhou Shengyu Chemical Co., Ltd. (CN), highlight commercial production capabilities .

Applications in Pharmaceutical and Chemical Research

While direct studies on this compound are sparse, structurally similar amino esters demonstrate:

  • Antifungal Activity: Ethyl 3-phenylpropanoate derivatives exhibit inhibitory effects against Paracoccidioides brasiliensis .

  • Flavor and Fragrance: Hydrocinnamate esters contribute to flavor profiles in food science .

  • Drug Intermediate: Methylamino-phenylpropanoates serve as precursors for neuromodulators and antispasmodics .

Application AreaMechanism of ActionReference Compound
Antifungal AgentsDisruption of fungal cell membrane synthesisEthyl hydrocinnamate
NeuropharmacologyModulation of neurotransmitter reuptakeMethyl amino esters
Metabolic StudiesIsotopic labeling for tracer studiesDeuterated analogs

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